3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)8-3-1-2-7(4-8)5-19(17,18)9-14-6-15-16-9/h1-4,6H,5H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWQGDZHHQEVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332592 | |
| Record name | 5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339105-71-4 | |
| Record name | 5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. These reactions are performed under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF), yielding the desired triazole derivatives in moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Functional Group Variations: Sulfonyl vs. Sulfanyl
The sulfonyl group distinguishes the target compound from analogs with sulfanyl (-S-) substituents. For example:
- 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole (hypothetical analog): Sulfanyl derivatives exhibit reduced polarity and weaker hydrogen-bonding capacity compared to sulfonyl analogs. This difference impacts solubility and biological activity. Sulfanyl groups are more prone to oxidation, whereas sulfonyl groups enhance stability .
- 3-[(4-Fluorobenzyl)sulfanyl]-4H-1,2,4-triazole (): This compound has a 4-fluoro substituent instead of 3-CF₃. The fluorine atom is less electron-withdrawing than CF₃, leading to lower acidity in the triazole NH and altered binding properties .
Substituent Effects on the Benzyl Group
- 3-[(4-Methylbenzyl)sulfonyl]-1H-1,2,4-triazole (): The 4-methyl group increases lipophilicity but lacks the strong electron-withdrawing effect of CF₃.
Triazole Core Modifications
- Ethyl 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (): The carboxylate ester at position 5 introduces hydrolytic liability, unlike the sulfonyl group. This makes the target compound more metabolically stable in vivo .
- 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine (): The amine substituent at position 5 offers hydrogen-bond donor capacity, contrasting with the sulfonyl group’s acceptor properties.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electronic Effects : The -CF₃ group in the target compound increases the electron deficiency of the triazole ring, enhancing its acidity (pKa ~5–6 for NH) compared to methyl or fluorine analogs. This property is critical in catalysis or enzyme inhibition .
- Biological Activity : Sulfonyl-containing triazoles show higher binding affinity to cytochrome P450 enzymes (e.g., in antifungal agents) than sulfanyl derivatives due to stronger hydrogen bonding .
- Stability : The sulfonyl group’s resistance to oxidation and hydrolysis makes the target compound more suitable for long-term storage and in vivo applications than sulfanyl or ester analogs .
Biological Activity
3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole is a synthetic compound belonging to the triazole family, characterized by its unique trifluoromethyl and sulfonyl functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHFNOS
- IUPAC Name: 5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole
This compound features a triazole ring that is pivotal for its biological activity, combined with a benzyl sulfonyl moiety that enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study evaluating various triazole derivatives found that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound has not been extensively documented; however, related compounds have shown promising results.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 3a | 0.0156 | Candida albicans |
| 3b | 0.125 | E. coli |
| 3c | 0.031 | S. aureus |
| 3d | 0.062 | Pseudomonas aeruginosa |
Anti-inflammatory Effects
In vitro studies have demonstrated the anti-inflammatory potential of triazole derivatives. For instance, certain derivatives significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in stimulated peripheral blood mononuclear cells.
Case Study: Cytokine Release Inhibition
A recent study evaluated the effects of various triazole derivatives on cytokine release:
- Findings: Compounds derived from the triazole framework showed a marked reduction in TNF-α levels without exhibiting cytotoxicity.
- Significant Compounds: Derivatives such as 3a, 3c, and 3e were highlighted for their beneficial anti-inflammatory effects.
The biological activity of triazoles can often be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition: Triazoles are known to inhibit enzymes involved in fungal cell wall synthesis and other metabolic pathways.
- Cytokine Modulation: The modulation of cytokine production is critical for their anti-inflammatory effects.
Medicinal Chemistry
The unique structure of this compound positions it as a promising scaffold for drug development. Its potential applications include:
- Antimicrobial Agents: Development of new antibiotics or antifungals.
- Anti-inflammatory Drugs: Potential candidates for treating inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for 3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole, and how are reaction conditions optimized?
The synthesis typically involves sulfonylation of the triazole core with a 3-(trifluoromethyl)benzylsulfonyl precursor. Key steps include:
- Sulfonyl group introduction : Reacting the triazole thiol intermediate with a sulfonyl chloride derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Optimization parameters : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems) to enhance yield and purity .
- Workup : Purification via column chromatography or recrystallization to isolate the sulfonyl-triazole product .
Q. Which spectroscopic and analytical techniques are used to confirm the structure of this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : To identify protons and carbons adjacent to the sulfonyl and trifluoromethyl groups, with characteristic deshielding effects .
- IR spectroscopy : Detection of S=O stretching vibrations (~1350–1150 cm⁻¹) and triazole ring modes .
- X-ray crystallography : Resolves steric interactions between the benzylsulfonyl group and triazole ring, critical for understanding reactivity .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula .
Q. What are the common biological targets for structurally similar 1,2,4-triazole derivatives?
Related triazoles exhibit activity against:
- Enzymes : Cytochrome P450, kinases, and microbial enzymes (e.g., lanosterol demethylase in fungi) .
- Cellular targets : Apoptosis regulators (e.g., Bcl-2 in cancer cells) and nucleic acid intercalation .
- Assays : MIC (Minimum Inhibitory Concentration) for antimicrobial activity, MTT assays for cytotoxicity, and enzymatic inhibition studies .
Q. How do researchers address solubility challenges during in vitro testing?
Strategies include:
- Solvent selection : Use of DMSO for initial stock solutions, followed by dilution in aqueous buffers with surfactants (e.g., Tween-80) .
- Prodrug design : Introducing hydrophilic moieties (e.g., phosphate esters) to enhance bioavailability .
Advanced Research Questions
Q. How can synthetic yields be improved in multi-step syntheses of this compound?
Advanced optimization involves:
- Catalyst screening : Palladium or copper catalysts for Suzuki coupling to attach aromatic substituents .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves regioselectivity .
- Stepwise monitoring : TLC or HPLC to identify intermediates and byproducts, enabling real-time adjustments .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Comparative SAR (Structure-Activity Relationship) studies : Systematically varying substituents (e.g., replacing trifluoromethyl with chloro or methoxy groups) to isolate contributing factors .
- In silico modeling : Molecular docking to predict binding affinities with target proteins (e.g., PI3K inhibitors in cancer) .
- Dose-response validation : Replicating assays under standardized conditions (pH, temperature) to minimize variability .
Q. How does the sulfonyl group influence electronic properties and reactivity?
- Electron-withdrawing effects : The sulfonyl group reduces electron density on the triazole ring, enhancing electrophilic substitution reactivity .
- Steric hindrance : X-ray data show dihedral angles >30° between the benzylsulfonyl group and triazole, impacting binding to flat active sites (e.g., enzyme pockets) .
- Computational analysis : DFT calculations quantify charge distribution and frontier molecular orbitals to predict reaction sites .
Q. How are binding interactions with biological macromolecules analyzed experimentally?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
- Cryo-EM/X-ray co-crystallography : Visualizes compound-protein complexes at atomic resolution .
Q. What methods resolve discrepancies in crystallographic data for this compound?
- Multi-crystal screening : Testing crystallization in varied solvents (e.g., ethanol vs. acetonitrile) to obtain high-resolution datasets .
- DFT-assisted refinement : Computational models guide electron density map interpretation for ambiguous regions .
Q. How can derivatives be designed to enhance bioactivity while minimizing toxicity?
- Bioisosteric replacement : Substituting sulfonyl with sulfonamide or carbonyl groups to modulate toxicity .
- Metabolic profiling : LC-MS identifies metabolites in hepatic microsomes to guide structural modifications .
- Toxicity prediction : QSAR (Quantitative Structure-Activity Relationship) models prioritize low-risk candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
